

Spectroscopic comparison of 2-Allylisooindoline-1,3-dione with its starting materials

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Allylisooindoline-1,3-dione

Cat. No.: B1330122

[Get Quote](#)

A Spectroscopic Comparison of 2-Allylisooindoline-1,3-dione with Its Starting Materials

This guide provides a detailed spectroscopic comparison of the synthetic product, **2-Allylisooindoline-1,3-dione**, with its starting materials, phthalimide and allyl bromide. The comparison is based on infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) data. This information is valuable for researchers, scientists, and professionals in drug development for reaction monitoring and product characterization.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of phthalimide, allyl bromide, and their reaction product, **2-Allylisooindoline-1,3-dione**.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
Phthalimide	3200-3000 (broad), 1770-1715 (strong, multiple bands), 1610, 1470	N-H stretch (imide), C=O stretch (imide, asymmetric and symmetric), C=C stretch (aromatic)
Allyl Bromide	3080, 2980, 1640, 980, 920, 690-515	=C-H stretch, C-H stretch (sp ³), C=C stretch, =C-H bend (out-of-plane), C-Br stretch[1] [2][3]
2-Allylisooindoline-1,3-dione	3080, 2980, 1770-1715 (strong, multiple bands), 1645, 1610, 1470	=C-H stretch, C-H stretch (sp ³), C=O stretch (imide, asymmetric and symmetric), C=C stretch, C=C stretch (aromatic)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Phthalimide	7.7-7.9	multiplet	4H	Aromatic protons
~8.2 (broad singlet)	broad singlet	1H		N-H proton
Allyl Bromide	3.93	doublet	2H	-CH ₂ -Br
5.15	doublet	1H		=CH ₂ (cis)
5.30	doublet	1H		=CH ₂ (trans)
6.02	multiplet	1H		-CH=
2-Allylisooindoline-1,3-dione	4.3	doublet	2H	N-CH ₂ -
5.2	doublet	1H		=CH ₂ (cis)
5.3	doublet	1H		=CH ₂ (trans)
5.8	multiplet	1H		-CH=
7.7-7.9	multiplet	4H		Aromatic protons

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
Phthalimide	123.8, 132.1, 134.5, 167.2	Aromatic CH, Aromatic quaternary C, Aromatic CH, C=O
Allyl Bromide	33.5, 117.9, 134.2	-CH ₂ -Br, =CH ₂ , -CH=
2-Allylisooindoline-1,3-dione	40.5, 117.5, 123.5, 132.0, 134.0, 134.2, 167.5	N-CH ₂ -, =CH ₂ , Aromatic CH, Aromatic quaternary C, Aromatic CH, -CH=, C=O

Experimental Protocols

Synthesis of 2-Allylisooindoline-1,3-dione

This protocol is a general method for the N-alkylation of phthalimide.[\[4\]](#)[\[5\]](#)[\[6\]](#)

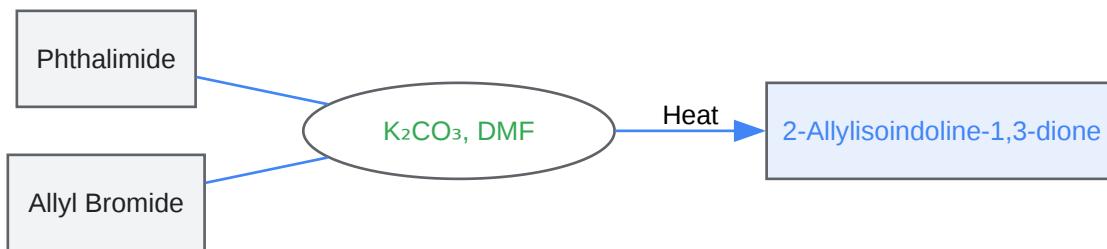
Materials:

- Phthalimide
- Allyl bromide
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Water
- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalimide (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
- Stir the mixture at room temperature for 15 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-cold water with stirring.
- Filter the resulting precipitate, wash with cold water, and then with a small amount of cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **2-Allylisooindoline-1,3-dione**.

Spectroscopic Analysis


Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on an NMR spectrometer.

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound for ^1H NMR or 20-50 mg for ^{13}C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Data Acquisition:** Acquire the spectra at a specific frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Synthesis Workflow

The following diagram illustrates the synthesis of **2-Allylisooindoline-1,3-dione** from phthalimide and allyl bromide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Figure G1, Infrared Absorption Spectrum of Allyl Bromide - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 3. Solved Analysis of the peaks for the IR spectrum of Allyl | Chegg.com [chegg.com]
- 4. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- To cite this document: BenchChem. [Spectroscopic comparison of 2-Allylisoindoline-1,3-dione with its starting materials]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330122#spectroscopic-comparison-of-2-allylisoindoline-1-3-dione-with-its-starting-materials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com